4-Hydroxy omeprazole
CAS No.: 301669-82-9
Cat. No.: VC21337227
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 301669-82-9 |
---|---|
Molecular Formula | C16H17N3O3S |
Molecular Weight | 331.4 g/mol |
IUPAC Name | 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethyl-1H-pyridin-4-one |
Standard InChI | InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)20)8-23(21)16-18-12-5-4-11(22-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) |
Standard InChI Key | VSOAYQZFYNZNKR-UHFFFAOYSA-N |
SMILES | CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Canonical SMILES | CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Chemical Identity and Structure
4-Hydroxy Omeprazole, identified by CAS number 301669-82-9, is a light-yellow solid with the molecular formula C16H17N3O3S and a molecular weight of 331.39 . The compound is recognized by several synonyms in pharmaceutical research, including Omeprazole Impurity 2, Omeprazole Impurity M, Omeprazole Impurity IV, Esomeprazol impurity M, Esomeprazol impurity N, and 4'-O-DesMethylOmeprazole . This variation in nomenclature reflects its importance as a known impurity and metabolite in omeprazole formulations.
The chemical structure of 4-Hydroxy Omeprazole is derived from omeprazole, featuring hydroxylation at the 4-position. This specific modification distinguishes it from other hydroxylated metabolites of omeprazole, such as 5-hydroxyomeprazole, which is formed through a different metabolic pathway.
Relationship to Omeprazole Metabolism
Omeprazole undergoes extensive hepatic metabolism, producing several metabolites including hydroxyomeprazole and omeprazole sulphone . While 5-hydroxyomeprazole is widely studied as one of the primary metabolites of omeprazole, 4-Hydroxy Omeprazole represents a distinct metabolic product with its own chemical properties and potential biological activities . Understanding the formation and properties of 4-Hydroxy Omeprazole contributes to our comprehensive knowledge of omeprazole's metabolic fate in the human body.
Physical and Chemical Properties
4-Hydroxy Omeprazole exhibits distinctive physical and chemical properties that influence its handling, analysis, and biological behavior. The compound presents as a light-yellow solid with specific thermal characteristics and predicted physical parameters .
Physical Parameters
The following table summarizes the key physical properties of 4-Hydroxy Omeprazole:
These physical parameters inform the handling requirements and analytical approaches when working with 4-Hydroxy Omeprazole in laboratory settings. The relatively high melting and boiling points suggest structural stability in solid form, despite its limited solution stability.
Analytical Methods and Quantification
High-Performance Liquid Chromatography
High-performance liquid chromatography (HPLC) is commonly employed for the analysis of omeprazole metabolites, including hydroxylated derivatives. When analyzing 4-Hydroxy Omeprazole, specialized protocols must be implemented to account for its limited stability. Research on related metabolites like 5-hydroxyomeprazole has established HPLC methods with sensitivity limits of approximately 10 ng/ml . These methods typically achieve recovery rates between 90% and 100% for hydroxylated metabolites, with intra-assay variation coefficients of approximately 3.1% and inter-assay variation coefficients of around 4.3% .
Biological Significance
4-Hydroxy Omeprazole has important biological significance as a metabolite of omeprazole, a widely prescribed proton pump inhibitor used to treat various gastric acid-related conditions.
Metabolic Pathways
Omeprazole undergoes extensive hepatic metabolism prior to excretion, with hydroxyomeprazole and omeprazole sulphone being the major metabolites detected in blood . While research has established that 5-hydroxyomeprazole formation is primarily mediated by the polymorphic enzyme CYP2C19, the specific enzymatic pathways leading to 4-hydroxylation are less extensively documented . This metabolic pathway diversity contributes to the complex pharmacokinetic profile of omeprazole in clinical settings.
Pharmacokinetic Implications
The formation of hydroxylated metabolites significantly influences the pharmacokinetics of omeprazole. Research on healthy subjects has shown substantial interindividual variation in the rate of formation of primary and secondary metabolites of omeprazole . This variation affects the systemic clearance of the parent drug, with mean urinary recovery of hydroxyomeprazole during the first 12 hours ranging from 4.6% to 15.5% of a given dose . The specific contribution of 4-Hydroxy Omeprazole to this metabolic profile requires further investigation.
Research Applications
4-Hydroxy Omeprazole has several important applications in pharmaceutical research and development, particularly in the areas of metabolic profiling and quality control.
Metabolic Profiling
As a known metabolite of omeprazole, 4-Hydroxy Omeprazole serves as a useful marker for studying omeprazole metabolism in different populations. Understanding the formation of various hydroxylated metabolites helps researchers characterize the complex metabolic pathways involved in omeprazole clearance. This knowledge contributes to our understanding of the factors influencing interindividual variability in drug response, including genetic polymorphisms affecting drug-metabolizing enzymes .
Manufacturer | Product Description | Packaging | Price (USD) |
---|---|---|---|
TRC | 4-Hydroxy Omeprazole Preparation Kit | 50 mg | $1,620 |
American Custom Chemicals Corporation | 4-HYDROXY OMEPRAZOLE 95.00% | 50 mg | $1,732.50 |
American Custom Chemicals Corporation | 4-HYDROXY OMEPRAZOLE 95.00% | 5 mg | $660 |
Medical Isotopes, Inc. | 4-Hydroxy Omeprazole, Preparation Kit (Contains 4-Hydroxy Omeprazole Sulfide and m-Chloroperoxybenzoic Acid) 97% | 5 mg | $990 |
Source: Chemical Book (price data as of December 16, 2021)
The relatively high cost of 4-Hydroxy Omeprazole reflects the technical challenges associated with its synthesis, purification, and stabilization. The availability of preparation kits, rather than pure compound in some cases, further demonstrates the stability issues inherent to this metabolite.
Comparison to Other Omeprazole Metabolites
Understanding 4-Hydroxy Omeprazole requires contextualizing it within the broader metabolic profile of omeprazole.
Differential Metabolism
While 5-hydroxyomeprazole formation is strongly associated with CYP2C19 activity, omeprazole sulphone formation appears to be predominantly mediated by CYP3A4 . This differential metabolism creates distinct metabolic profiles in patients with different genetic polymorphisms. For example, approximately 3% of Caucasians and 15-20% of Orientals are poor metabolizers of omeprazole hydroxylation, making sulphoxidation the predominant metabolic pathway in these individuals . The specific contribution of 4-hydroxylation to these metabolic profiles requires further investigation.
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